2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol
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Overview
Description
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol is a complex organic compound with a unique structure that includes a purine base, a chlorobenzyl group, and a diethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol typically involves multiple steps. One common method starts with the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride. This intermediate is then reacted with thiourea to produce 2-chlorobenzylthiourea. The next step involves the cyclization of this intermediate with ethylenediamine to form the purine ring system. Finally, the diethanolamine moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzyl and purine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance its binding affinity through hydrophobic interactions, while the diethanolamine moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobenzyl)thio]ethylamine
- N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol is unique due to its combination of a purine base with a chlorobenzyl group and a diethanolamine moiety. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Biological Activity
The compound 2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol , with CAS number 3048-87-1, is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H22ClN5O2S
- Molecular Weight : 407.918 g/mol
- Structure : The structure features a purine base linked to a chlorophenyl methylsulfanyl group, indicating potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : Research indicates that purine derivatives can modulate GPCR signaling pathways. The compound may act as an agonist or antagonist at specific GPCRs, influencing cellular responses such as proliferation and apoptosis .
- Inhibition of Enzymatic Activity : The presence of the chlorophenyl group suggests potential inhibitory effects on enzymes involved in cell signaling and metabolism, particularly those associated with cancer progression .
- Cell Cycle Modulation : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cell lines, potentially through mechanisms involving cyclin-dependent kinases (CDKs) and other regulatory proteins .
Anticancer Activity
Several studies have explored the anticancer properties of similar purine derivatives:
- Case Study 1 : A derivative with structural similarities exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT116, with IC50 values ranging from 1.1 µM to 3.3 µM. This suggests that modifications to the purine structure can enhance anticancer efficacy .
- Case Study 2 : Another study reported that compounds targeting CDK2 showed promising results in inhibiting tumor growth in vitro and in vivo, indicating a potential application for this compound in cancer therapy .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 1.88 | CDK Inhibition |
Compound B | HCT116 | 1.1 | Apoptosis Induction |
Compound C | A549 | 0.71 | Autophagy |
Other Biological Activities
In addition to anticancer properties, the compound may exhibit other biological activities:
- Immunosuppressive Effects : Similar compounds have been studied for their immunosuppressive properties, which could be beneficial in treating autoimmune diseases or preventing transplant rejection .
- Antimicrobial Activity : The presence of sulfur in the structure may confer antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Research Findings
Recent advancements in drug design have highlighted the importance of structural modifications in enhancing the biological activity of purine derivatives:
- A systematic review indicated that introducing substituents like chlorophenyl can significantly alter the pharmacodynamics and pharmacokinetics of purine-based drugs .
- In vitro assays demonstrated that certain modifications led to improved selectivity and potency against target enzymes involved in cancer metabolism.
Properties
CAS No. |
3048-87-1 |
---|---|
Molecular Formula |
C18H22ClN5O2S |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[2-[6-[(2-chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H22ClN5O2S/c19-15-4-2-1-3-14(15)11-27-18-16-17(20-12-21-18)24(13-22-16)6-5-23(7-9-25)8-10-26/h1-4,12-13,25-26H,5-11H2 |
InChI Key |
DZOKVCBQKOQRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3CCN(CCO)CCO)Cl |
Origin of Product |
United States |
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